molecular formula C18H12N4O2S B4287966 N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

Cat. No. B4287966
M. Wt: 348.4 g/mol
InChI Key: HMZVTBHSSAEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment.

Mechanism of Action

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide exerts its anti-angiogenic effects through multiple mechanisms. It inhibits the activation of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and angiogenesis. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate angiogenesis. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has also been shown to induce apoptosis, or programmed cell death, in endothelial cells.
Biochemical and Physiological Effects:
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been shown to have anti-tumor effects in various animal models and clinical trials. It has been demonstrated to inhibit the growth of a wide range of tumors, including breast, prostate, lung, and colon cancers. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is its specificity for angiogenesis, which reduces the risk of toxicity and side effects compared to non-selective anti-cancer agents. However, N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has limited solubility in water and requires the use of organic solvents for administration, which may affect its pharmacokinetics and toxicity. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide also has poor oral bioavailability and requires parenteral administration, which may limit its clinical utility.

Future Directions

Future research directions for N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of biomarkers for patient selection and monitoring. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide may also have potential applications in other diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.

Scientific Research Applications

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. Anti-angiogenic agents are drugs that inhibit the formation of new blood vessels, an essential process for tumor growth and metastasis. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been shown to inhibit the proliferation and migration of endothelial cells, the cells that line blood vessels, and suppress the production of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

properties

IUPAC Name

N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-17(13-3-1-9-19-11-13)20-14-7-5-12(6-8-14)16-21-18(24-22-16)15-4-2-10-25-15/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVTBHSSAEYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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